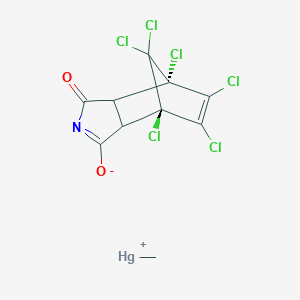
Methylmercurichlorendimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylmercurichlorendimide is a chemical compound with the molecular formula C9H2Cl6NO2CH3Hg It is known for its unique structure, which includes a methylmercury group attached to a chlorendimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylmercurichlorendimide typically involves the reaction of chlorendic anhydride with methylmercury chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of methylmercury chloride, which is a hazardous material. Safety protocols are strictly followed to prevent any exposure to mercury compounds. The industrial process also includes purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methylmercurichlorendimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of demethylated products.
Substitution: The chlorendimide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce chlorendic acid derivatives, while reduction reactions can lead to the formation of demethylated chlorendimide compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has been investigated for its effects on biological systems, including its potential use as a biochemical probe.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Methylmercurichlorendimide is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methylmercurichlorendimide involves its interaction with specific molecular targets. The methylmercury group can bind to thiol groups in proteins, leading to the inhibition of certain enzymatic activities. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury chloride: Similar in structure but lacks the chlorendimide moiety.
Chlorendic anhydride: Contains the chlorendimide moiety but lacks the methylmercury group.
Dimethylmercury: Contains two methylmercury groups but lacks the chlorendimide moiety.
Uniqueness
Methylmercurichlorendimide is unique due to the presence of both the methylmercury group and the chlorendimide moiety
Eigenschaften
CAS-Nummer |
5902-79-4 |
|---|---|
Molekularformel |
C10H5Cl6HgNO2 |
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
(1R,7S)-1,7,8,9,10,10-hexachloro-5-oxo-4-azatricyclo[5.2.1.02,6]deca-3,8-dien-3-olate;methylmercury(1+) |
InChI |
InChI=1S/C9H3Cl6NO2.CH3.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;;/h1-2H,(H,16,17,18);1H3;/q;;+1/p-1/t1?,2?,7-,8+;; |
InChI-Schlüssel |
IMSOXJKYMMAOIC-FJLLQOIGSA-M |
Isomerische SMILES |
C[Hg+].C12C(C(=O)N=C1[O-])[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C[Hg+].C12C(C(=O)N=C1[O-])C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


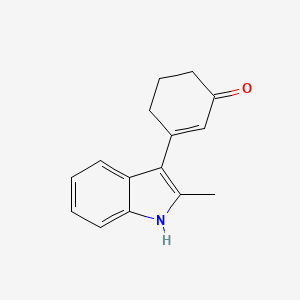
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
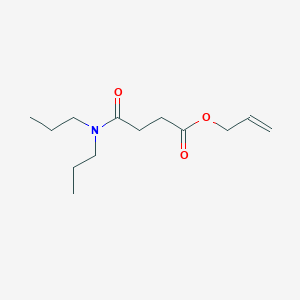
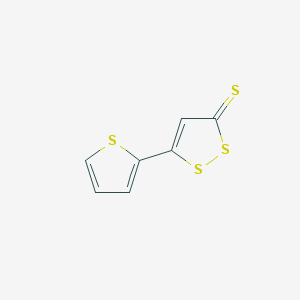
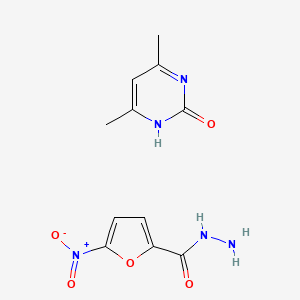
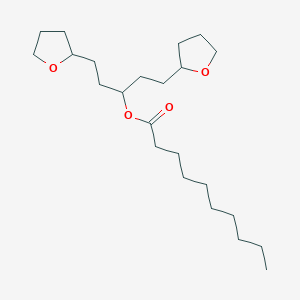
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]ethanethiol](/img/structure/B14724458.png)
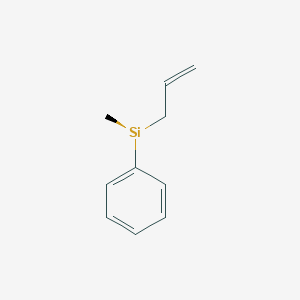
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
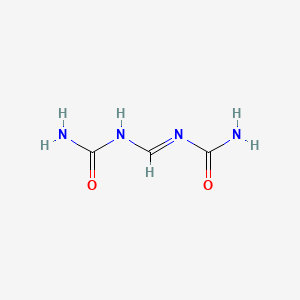
![2-[3-(Diethylamino)propylamino]-1,2-diphenylethanol](/img/structure/B14724486.png)


